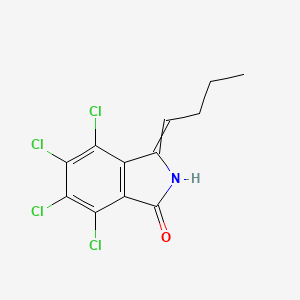
3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound characterized by its unique structure, which includes a butylidene group and four chlorine atoms attached to an isoindoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditionsThe reaction conditions often require the use of solvents such as dichloromethane or chloroform and catalysts like aluminum chloride to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for optimizing the production process and minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce partially dechlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butylidene-4,5-dihydroisobenzofuran-1-one: Shares a similar butylidene group but lacks the chlorine atoms.
2-Benzofuran-1-one: Contains a similar lactone structure but without the butylidene and chlorine groups.
Uniqueness
3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of a butylidene group and four chlorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
88063-33-6 |
|---|---|
Molekularformel |
C12H9Cl4NO |
Molekulargewicht |
325.0 g/mol |
IUPAC-Name |
3-butylidene-4,5,6,7-tetrachloroisoindol-1-one |
InChI |
InChI=1S/C12H9Cl4NO/c1-2-3-4-5-6-7(12(18)17-5)9(14)11(16)10(15)8(6)13/h4H,2-3H2,1H3,(H,17,18) |
InChI-Schlüssel |
QWECFRLMJBQNBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


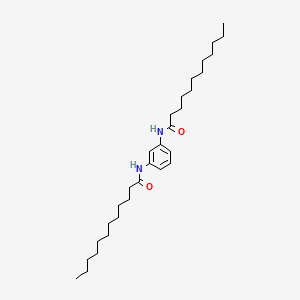
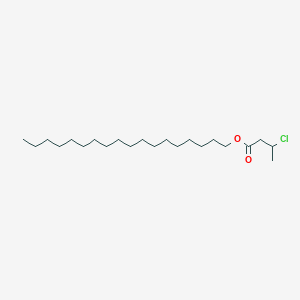
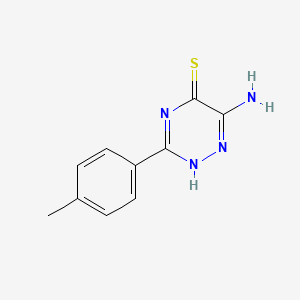
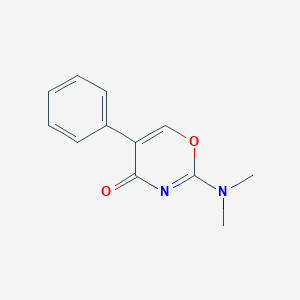
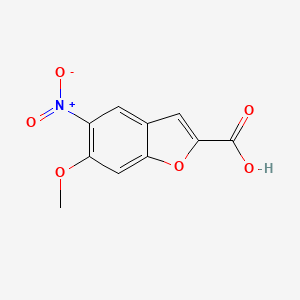
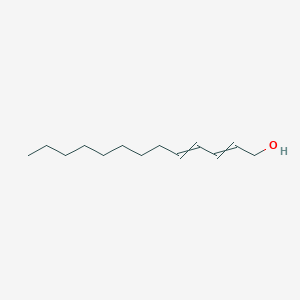
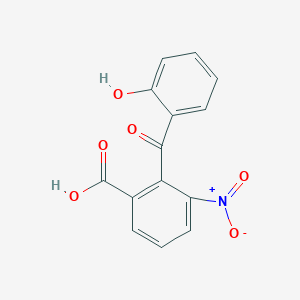
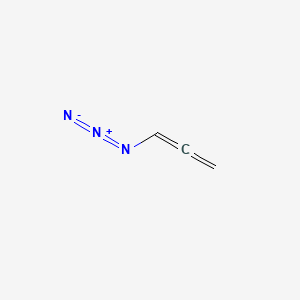
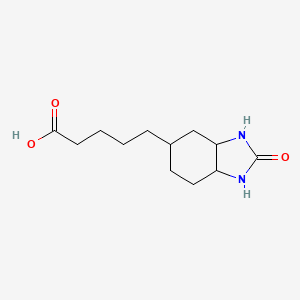
![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
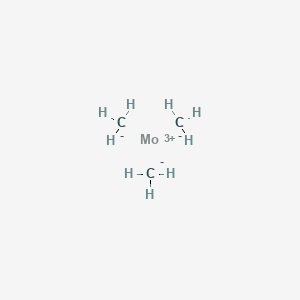
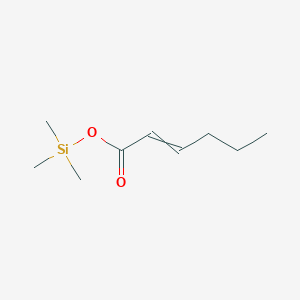
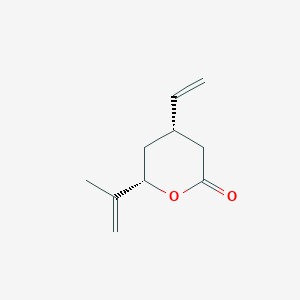
![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)
